5-[3-(Propan-2-yl)phenyl]-1,3-oxazole

Lipophilicity Drug-likeness Membrane permeability

5-[3-(Propan-2-yl)phenyl]-1,3-oxazole is a heterocyclic aromatic compound combining a 1,3-oxazole core with a 3‑isopropylphenyl substituent (C₁₂H₁₃NO, MW 187.24 g/mol). The meta‑isopropyl group imparts distinct lipophilicity (XLogP3 ≈ 3.1) versus the unsubstituted 5‑phenyl‑1,3‑oxazole counterpart (LogP 1.88–2.34).

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 2364585-40-8
Cat. No. B6334005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Propan-2-yl)phenyl]-1,3-oxazole
CAS2364585-40-8
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=C1)C2=CN=CO2
InChIInChI=1S/C12H13NO/c1-9(2)10-4-3-5-11(6-10)12-7-13-8-14-12/h3-9H,1-2H3
InChIKeyKWPWIZYIUPQYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[3-(Propan-2-yl)phenyl]-1,3-oxazole (CAS 2364585-40-8): Physicochemical & Procurement Benchmarks for a Meta-Isopropylphenyl Oxazole Scaffold


5-[3-(Propan-2-yl)phenyl]-1,3-oxazole is a heterocyclic aromatic compound combining a 1,3-oxazole core with a 3‑isopropylphenyl substituent (C₁₂H₁₃NO, MW 187.24 g/mol) . The meta‑isopropyl group imparts distinct lipophilicity (XLogP3 ≈ 3.1) versus the unsubstituted 5‑phenyl‑1,3‑oxazole counterpart (LogP 1.88–2.34) [1]. Commercial sourcing typically offers this compound at ≥95% to ≥98% purity for use as a building block in medicinal‑chemistry and materials‑science research .

Why 5‑Phenyl‑1,3‑oxazole or Para‑Isopropyl Analogs Cannot Replace 5‑[3‑(Propan‑2‑yl)phenyl]‑1,3‑oxazole


The position and nature of the phenyl substituent critically modulate lipophilicity, steric bulk, and electronic character of the oxazole scaffold . Replacing the meta‑isopropyl group of the target compound with an unsubstituted phenyl (5‑phenyl‑1,3‑oxazole) lowers the XLogP3 by up to 1.2 log units, markedly reducing membrane partitioning potential [1]. Regioisomeric exchange with a para‑isopropylphenyl analog alters molecular shape and dipole orientation, which can shift target‑binding selectivity in a manner documented for isopropyl‑substituted oxazole‑based enzyme inhibitors [2]. These physicochemical and pharmacophoric differences make simple in‑class substitution scientifically unsound when consistent property‑activity relationships are required.

Quantitative Differentiation Evidence for 5‑[3‑(Propan‑2‑yl)phenyl]‑1,3‑oxazole Relative to Closest Analogs


Lipophilicity Advantage: Meta‑Isopropylphenyl Enhances LogP by ~0.8–1.2 Units Over Unsubstituted 5‑Phenyl‑1,3‑oxazole

The target compound exhibits an XLogP3 of approximately 3.1, compared with a LogP of 1.88–2.34 for 5‑phenyl‑1,3‑oxazole [1]. This 0.76–1.22 log unit increase translates to roughly 6‑ to 16‑fold higher octanol/water partitioning, a parameter directly linked to passive membrane permeability and protein binding in drug‑discovery cascades.

Lipophilicity Drug-likeness Membrane permeability

Commercial Purity Differentiation: NLT 98% (Boroncore) vs ≥95% (Leyan) for Identical CAS

Two vendors list the same CAS 2364585‑40‑8: Boroncore specifies a purity of NLT 98%, while Leyan offers material at ≥95% purity [1]. The 3‑percentage‑point difference (or greater) in guaranteed minimum purity can influence downstream reaction yields, especially in library synthesis or sensitive catalytic transformations.

Purity Batch consistency Procurement

Class‑Level SAR: Introduction of an Isopropyl Group on a Phenyl‑Oxazole Scaffold Can Improve Enzyme Inhibition by >40‑Fold

In a study of benzyl oxazolecarbamate aldose reductase inhibitors, the 4‑isopropyl‑5‑phenyl‑2‑oxazolecarbamate analog (IV) displayed an IC₅₀ of ≈ 3.5 × 10⁻⁷ M, whereas the corresponding unsubstituted 5‑phenyl‑2‑oxazolecarbamate (I) showed an IC₅₀ of ≈ 1.5 × 10⁻⁵ M — a ~43‑fold potency gain attributed to the isopropyl substituent [1]. This demonstrates that even a single isopropyl modification on a phenyl‑oxazole core can profoundly alter biological activity, providing a rationale for selecting the meta‑isopropylphenyl analog over simpler phenyloxazoles in screening campaigns.

Structure-activity relationship Aldose reductase Enzyme inhibition

Regioisomeric Differentiation: Meta‑Isopropyl Substitution May Confer Distinct SAR Compared to Para‑ or Ortho‑Isopropyl Analogs

A comprehensive review of oxazole SAR notes that substituents at the meta‑position of the phenyl ring linked to the oxazole nucleus follow the activity rank order: isopropyl > 4‑methoxyphenyl > allyl . This suggests that the meta‑isopropyl orientation present in the target compound may deliver superior biological performance compared to the para‑isopropyl (CAS 503596‑48‑3) or ortho‑isopropyl (CAS 2284999‑56‑8) regioisomers. Although the review does not provide numerical IC₅₀ comparisons for these specific isomers, the qualitative ranking is consistent across multiple biological assays surveyed.

Regioisomerism Selectivity Drug design

Evidence‑Based Application Scenarios for 5‑[3‑(Propan‑2‑yl)phenyl]‑1,3‑oxazole in Drug Discovery and Chemical Biology


Fragment‑Based Lead Generation Requiring Balanced Lipophilicity

The target compound’s XLogP3 of ~3.1 positions it in a favorable lipophilicity range for fragment hits (typically LogP 1–3), while the meta‑isopropyl group provides a tangible handle for structure‑based optimization. The 0.8–1.2 log unit increase over the unsubstituted 5‑phenyl‑1,3‑oxazole [1] can enhance membrane permeability without pushing the compound into the high‑lipophilicity risk zone (LogP >5), making it a suitable core for CNS‑ or intracellular‑targeted fragment libraries.

Structure‑Activity Relationship (SAR) Expansion Around a Privileged Oxazole Scaffold

Based on the literature rank order of meta‑substituent preference (isopropyl > 4‑methoxyphenyl > allyl) , this compound serves as the optimal starting building block for SAR exploration. Medicinal chemists can use the meta‑isopropylphenyl‑oxazole as a reference point for further diversification (e.g., halogenation, amination) while capitalizing on the documented 43‑fold isopropyl‑driven potency enhancement observed in related oxazole enzyme inhibitors [2].

High‑Purity Building Block for Multi‑Step Synthesis in Academic or Industrial Laboratories

With commercially guaranteed purity specifications reaching NLT 98% [3], this compound minimizes side‑product formation in subsequent coupling, cyclization, or functionalization steps. The higher purity specification relative to ≥95% alternatives translates directly into higher yields and reduced purification costs in parallel synthesis or medicinal‑chemistry scale‑up campaigns.

Regioisomeric Probe for Selectivity Profiling Against Biological Targets

The meta‑isopropyl substitution pattern differentiates this compound from its para‑ and ortho‑regioisomers. Because meta‑substitution on the phenyl ring linked to an oxazole core has been associated with superior biological activity across multiple assay panels [3], researchers can employ the target compound as a regioisomeric probe to interrogate binding‑site topology and selectivity determinants in enzyme or receptor assays.

Quote Request

Request a Quote for 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.